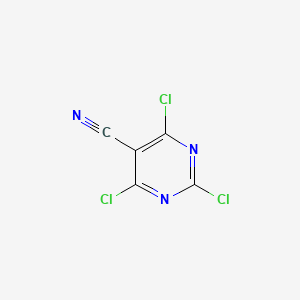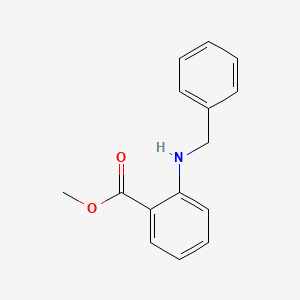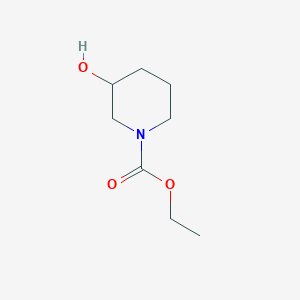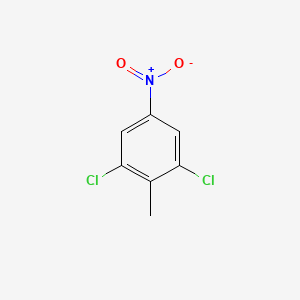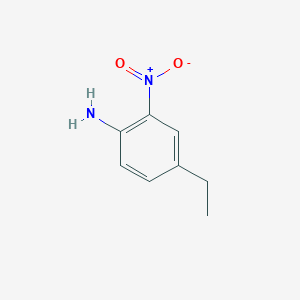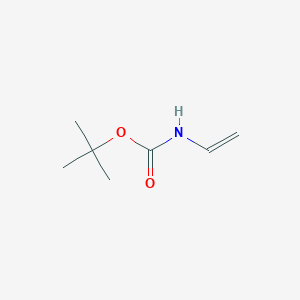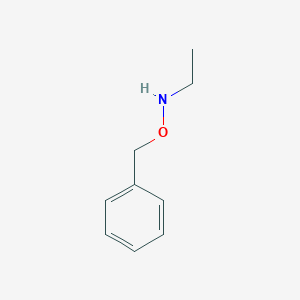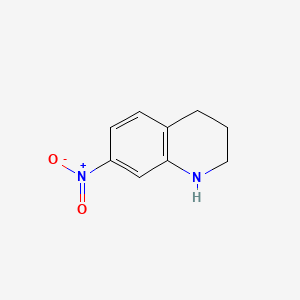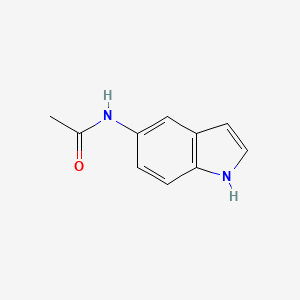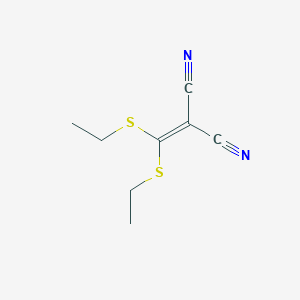
Propanedinitrile, (bis(ethylthio)methylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of these titanium complexes involves the coordination of ligands to the titanium center. The first paper presents the synthesis of group 4 metal complexes with imidodithiodiphosphinate ligands, which upon activation with methylalumoxane (MAO), show catalytic activity for polymerization . The second paper reports the synthesis of bis(phenoxy–imine)Ti complexes, which also require activation with MAO to catalyze ethylene polymerization . These syntheses are crucial for the subsequent catalytic processes that lead to the production of polyethylene and polypropylene.
Molecular Structure Analysis
The molecular structure of these complexes is key to their function. The first paper provides low-temperature crystal structures of the synthesized complexes, which is important for understanding their catalytic behavior . The third paper gives insights into the molecular recognition and crystal engineering aspects of bis(ethylthio)methylene-linked compounds, showing that the 'propylene linker' analog exhibits intramolecular stacking, which could influence its reactivity and interactions .
Chemical Reactions Analysis
The chemical reactions discussed in these papers are primarily polymerization reactions. The first paper details how the synthesized titanium complexes catalyze the polymerization of ethylene and propylene, with varying results depending on the ligands and metal oxidation states . The second paper highlights the ability of bis(phenoxy–imine)Ti complexes to produce syndiotactic polypropylene through a chain-end control mechanism, which is influenced by the substituents on the ligands .
Physical and Chemical Properties Analysis
The physical and chemical properties of the polymers produced are directly related to the catalysts used. The first paper reports the production of high molecular weight, high-density polyethylene with very narrow polydispersities . The second paper describes the production of polypropylene with high Tm and syndioselectivity, which are among the highest for polypropylenes produced via a chain-end control mechanism . These properties are significant for the application of these polymers in various industries.
Propriétés
IUPAC Name |
2-[bis(ethylsulfanyl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S2/c1-3-11-8(12-4-2)7(5-9)6-10/h3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQWUIXBQMGVPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=C(C#N)C#N)SCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073420 |
Source


|
| Record name | Propanedinitrile, [bis(ethylthio)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanedinitrile, (bis(ethylthio)methylene)- | |
CAS RN |
18771-38-5 |
Source


|
| Record name | Propanedinitrile, (bis(ethylthio)methylene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018771385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanedinitrile, [bis(ethylthio)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[bis(ethylsulfanyl)methylidene]propanedinitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

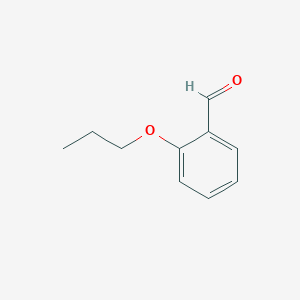

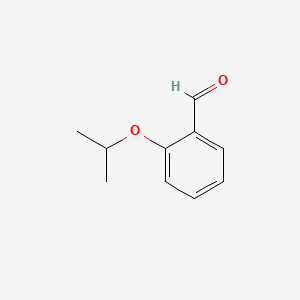
![4-[(Methylsulfonyl)amino]benzoic acid](/img/structure/B1295666.png)
